CGI-1746
Description
Biological Significance of BTK in Immune Cell Signaling and B-Cell Development
BTK is a crucial component of the B cell receptor (BCR) signaling pathway. mdpi.comresearchgate.netpnas.orgfrontiersin.org Upon antigen recognition, the BCR triggers a cascade of events that involve the activation of BTK downstream of Syk. mdpi.com Activated BTK then phosphorylates Phospholipase Cγ2 (PLCγ2), which leads to the mobilization of intracellular calcium and the activation of downstream pathways such as NF-κB and MAP kinases. mdpi.compnas.org These signaling events are essential for B cell survival, proliferation, differentiation, and antibody production. mdpi.comresearchgate.net
Beyond its central role in B cells, BTK is also involved in signaling pathways in other immune cells, including macrophages, mast cells, basophils, neutrophils, and monocytes. frontiersin.orgnih.govresearchgate.netfrontiersin.orgguidetopharmacology.orgmdpi.com In these cells, BTK participates in signaling downstream of Fc receptors, Toll-like receptors (TLRs), and chemokine receptors, influencing processes such as cytokine production and cellular recruitment. frontiersin.orgfrontiersin.orgmdpi.com The critical importance of BTK is underscored by the fact that mutations in the BTK gene in humans cause X-linked agammaglobulinemia (XLA), a primary immunodeficiency characterized by a severe deficiency or absence of peripheral B cells and low antibody levels. frontiersin.orgwikipedia.orgresearchgate.netpnas.org
Therapeutic Rationale for BTK Inhibition in Disease Pathogenesis
Given its central role in B cell function and other immune signaling pathways, aberrant BTK activity is implicated in the pathogenesis of various diseases, including B-cell malignancies and autoimmune and inflammatory disorders. mdpi.comresearchgate.netfrontiersin.orgmdpi.comdovepress.com In B-cell lymphomas and leukemias, overactive BCR signaling driven by BTK can promote tumor cell survival, proliferation, and resistance to apoptosis. mdpi.comresearchgate.net
In autoimmune diseases such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis (MS), autoreactive B cells and dysregulated myeloid cell activity contribute to inflammation and tissue damage. pnas.orgfrontiersin.orgmdpi.comdovepress.comfrontiersin.org BTK's involvement in BCR signaling, Fc receptor signaling, and TLR signaling in both B cells and myeloid cells provides a strong rationale for targeting BTK as a therapeutic strategy to modulate these immune responses. frontiersin.orgmdpi.comnih.gov Inhibition of BTK can suppress autoantibody production, reduce the release of pro-inflammatory cytokines, and dampen the activation and proliferation of pathogenic immune cells. nih.govselleckchem.comacs.org
Overview of CGI-1746 as a Selective BTK Inhibitor
This compound is a synthetic organic compound that has been identified as a potent and highly selective small-molecule inhibitor of Bruton's Tyrosine Kinase. selleckchem.commedchemexpress.comtocris.comguidetoimmunopharmacology.orgcaymanchem.com It is characterized by a pyrazine (B50134) core structure. nih.govmdpi.com this compound distinguishes itself by being a reversible inhibitor that binds to a specific inactive, non-phosphorylated conformation of BTK. nih.govselleckchem.comcaymanchem.commdpi.comnih.gov This binding mode is reported to contribute significantly to its excellent kinase selectivity profile. nih.govselleckchem.commdpi.comnih.gov
Research findings indicate that this compound effectively inhibits BTK activity by blocking both the auto- and trans-phosphorylation steps necessary for the enzyme's activation. nih.govselleckchem.commedchemexpress.comcaymanchem.commdpi.com Preclinical studies have utilized this compound to investigate the biological effects of BTK inhibition in various models of immune-mediated diseases. nih.govselleckchem.comacs.orgmedchemexpress.comcaymanchem.comacs.orgapexbt.comacs.org
Detailed research findings on this compound's inhibitory capacity and selectivity are presented below:
| Target | IC50 (nM) | Selectivity | Reference |
|---|---|---|---|
| BTK (Cell-free) | 1.9 | - | selleckchem.commedchemexpress.comtocris.comcaymanchem.comapexbt.com |
| BTK (Kd) | 1.5 | - | selleckchem.commedchemexpress.comchemicalprobes.org |
| Tec family kinases | >1900 | ~1000-fold over BTK | selleckchem.commedchemexpress.com |
| Src family kinases | >1900 | ~1000-fold over BTK | selleckchem.commedchemexpress.com |
In cellular assays, this compound has demonstrated potent inhibition of B cell proliferation induced by anti-IgM, with reported IC50 values of 134 nM in murine B cells and 42 nM in human B cells. selleckchem.commedchemexpress.com It also inhibited the proliferation of human CD27+IgG+ B cells with an average IC50 of 112 nM. selleckchem.commedchemexpress.com Furthermore, this compound was shown to abolish FcγRIII-induced production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in macrophages and monocytes. selleckchem.comacs.orgmedchemexpress.comtocris.comcaymanchem.comacs.org
| Cellular Effect | IC50 (nM) | Cell Type | Reference |
|---|---|---|---|
| Anti-IgM-induced murine B cell proliferation | 134 | Murine B cells | selleckchem.commedchemexpress.com |
| Anti-IgM-induced human B cell proliferation | 42 | Human B cells | selleckchem.commedchemexpress.com |
| CD27+IgG+ human B cell proliferation | 112 (average) | Human B cells | selleckchem.commedchemexpress.com |
| FcγRIII-induced IL-1β production | 36 | Cell model (Macrophages/Monocytes) | tocris.com |
| FcγRIII-induced TNFα production | 47 | Cell model (Macrophages/Monocytes) | tocris.com |
| FcγRIII-induced IL-6 production | 353 | Cell model (Macrophages/Monocytes) | tocris.com |
| Anti-IgM-induced human Btk Tyr223 phosphorylation | 2.9 (average) | Human B cells | apexbt.com |
| Anti-IgM-induced human Btk Tyr551 phosphorylation | 2.9 (average) | Human B cells | apexbt.com |
| Anti-IgM-induced human PLCγ2 Tyr1217 phosphorylation | 2.9 (average) | Human B cells | apexbt.com |
This compound has been utilized in animal models, demonstrating efficacy in suppressing arthritis in mouse and rat models, reducing clinical scores, joint inflammation, and levels of inflammatory cytokines. selleckchem.commedchemexpress.comcaymanchem.comapexbt.com It also reduced autoantibody levels in a collagen-induced arthritis model. acs.org
The research conducted with this compound has provided valuable insights into the function of BTK in both B cell- and myeloid cell-driven disease processes and has helped provide a rationale for targeting BTK in conditions like rheumatoid arthritis. nih.govacs.org this compound served as a preclinical lead compound, and further research, including structure-activity relationship guided improvements, led to the identification of compounds like GDC-0834, which retained the selectivity of this compound with improved pharmacokinetic properties in preclinical models. guidetoimmunopharmacology.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCFQDXHMUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647724 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910232-84-7 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Mechanism of Action of Cgi 1746
Direct BTK Inhibition and Binding Characteristics
CGI-1746 is characterized as a potent, selective, and reversible inhibitor of BTK. tocris.commdpi.com
Potency and Selectivity Profile of this compound for BTK
This compound demonstrates high potency for inhibiting BTK. Its IC50 value for BTK is reported as 1.9 nM in cell-free assays. medchemexpress.comapexbt.comtocris.commedchemexpress.comselleckchem.comaxonmedchem.comselleckchem.com The dissociation constant (Kd) for BTK in an ATP-free competition binding assay is 1.5 nM. medchemexpress.commedchemexpress.comselleckchem.com
This compound exhibits significant selectivity for BTK over other kinases, particularly those belonging to the Tec and Src families. medchemexpress.commedchemexpress.comselleckchem.comprobechem.comadipogen.com It shows approximately 1,000-fold selectivity over Tec and Src family kinases. medchemexpress.commedchemexpress.comselleckchem.comprobechem.comadipogen.com
Here is a summary of the potency data for this compound:
| Target | Assay Type | Value | Unit | Citation |
| BTK | Cell-free IC50 | 1.9 | nM | medchemexpress.comapexbt.comtocris.commedchemexpress.comselleckchem.comaxonmedchem.comselleckchem.com |
| BTK | ATP-free Competition Kd | 1.5 | nM | medchemexpress.commedchemexpress.comselleckchem.com |
| Murine B cell proliferation (anti-IgM) | Cellular IC50 | 134 | nM | medchemexpress.commedchemexpress.comselleckchem.com |
| Human B cell proliferation (anti-IgM) | Cellular IC50 | 42 | nM | medchemexpress.commedchemexpress.comselleckchem.com |
| Human CD27+IgG+ B cell proliferation | Cellular IC50 | 112 | nM (average) | medchemexpress.commedchemexpress.comselleckchem.comselleckchem.com |
| Human Monocytes (FcγRIII-induced TNFα production) | Cellular IC50 | 47 | nM | tocris.comselleckchem.com |
| Human Monocytes (FcγRIII-induced IL-1β production) | Cellular IC50 | 36 | nM | tocris.comselleckchem.com |
| Human Monocytes (FcγRIII-induced IL-6 production) | Cellular IC50 | 353 | nM | tocris.comselleckchem.com |
Comparative Selectivity Against Other Kinase Families (e.g., Tec and Src)
This compound demonstrates a favorable selectivity profile compared to other kinases. It exhibits approximately 1,000-fold selectivity over Tec and Src family kinases. medchemexpress.commedchemexpress.comselleckchem.comprobechem.comadipogen.com This high selectivity is attributed, in part, to its distinct binding mode. mdpi.comnih.gov
Distinct Binding Mode and Conformational Stabilization
This compound inhibits BTK activity through a novel binding mode that differs from some other BTK inhibitors. medchemexpress.comselleckchem.commedkoo.comadooq.com
Stabilization of Inactive Nonphosphorylated BTK Conformation
A key aspect of this compound's mechanism is its ability to stabilize an inactive, nonphosphorylated conformation of the BTK enzyme. medchemexpress.commedchemexpress.comselleckchem.comprobechem.comnih.govmedkoo.comadooq.comruixibiotech.comnih.gov This binding mode is considered unique and contributes significantly to its selectivity. medchemexpress.comselleckchem.commdpi.comnih.govmedkoo.comadooq.com Co-crystal structure analysis has revealed that this compound binds to BTK in an extended conformation, leading to the formation of a specific binding pocket. mdpi.com This stabilization of the inactive conformation is distinct from the binding of some irreversible BTK inhibitors like Ibrutinib, which may bind to a different conformation or site within the active site. aacrjournals.orgelifesciences.org
Inhibition of BTK Auto- and Transphosphorylation Steps
This compound effectively inhibits both the auto- and transphosphorylation steps that are essential for BTK enzyme activation. medchemexpress.comacs.orgmedchemexpress.comselleckchem.comselleckchem.comprobechem.commedkoo.comadooq.com BTK activation typically involves phosphorylation at key tyrosine residues, including Tyr551 in the activation loop and Tyr223 in the SH3 domain. apexbt.comrsc.orgnih.gov By stabilizing the inactive conformation, this compound prevents these phosphorylation events. apexbt.com Studies have shown that this compound significantly reduces the phosphorylation of both BTK-A and BTK-C isoforms, indicating inhibition of autophosphorylation in a similar manner for both. medchemexpress.commedchemexpress.com It has been specifically shown to inhibit anti-IgM-induced phosphorylation of Btk Tyr223, Btk Tyr551, and PLCγ2 Tyr1217 in human B cells. apexbt.com
Role of Specific Binding Pockets (e.g., H1, H3) and Key Residues (e.g., Y551, Cys481) in Binding
This compound's binding involves specific regions within the BTK kinase domain. Crystallographic analysis indicates that the central phenyl ring of this compound occupies a shallow, hydrophobic subpocket referred to as the H1 pocket, which is lined by residues such as Leu408, Gly409, Thr410, and Val416 of the Gly-rich P-loop. mdpi.com The morpholine-amide segment of this compound extends into the solvent area. mdpi.com
This compound is classified as a type II inhibitor, which typically bind to and stabilize the inactive DFG-out conformation of kinases. nih.gov However, co-crystal structures show this compound bound to BTK in an inactive DFG-in conformation, stabilizing the aC-out conformation. mdpi.comelifesciences.org These inhibitors often target the H3 pocket, which is adjacent to the ATP-binding region. nih.gov This targeting of the H3 pocket can sequester the Tyr551 residue, preventing its phosphorylation. nih.gov While some irreversible BTK inhibitors, like Ibrutinib, form a covalent bond with Cys481 in the ATP binding site, this compound is a reversible inhibitor and does not covalently modify Cys481. mdpi.comacs.orgmdpi.comnih.gov Its binding mode and stabilization of the inactive conformation contribute to its selectivity and mechanism of action. medchemexpress.comselleckchem.commdpi.comnih.govmedkoo.comadooq.com
Allosteric Modulation of BTK Activity by this compound
Research into the binding mode of this compound reveals that it operates through a mechanism distinct from covalent inhibitors like Ibrutinib. This compound is described as a reversible inhibitor that stabilizes an inactive, nonphosphorylated conformation of the BTK enzyme. wikipedia.org
Structural analysis, including crystal structures of this compound bound to the BTK kinase domain, indicates that the compound binds in a manner that favors an inactive state. This binding sequesters the activating tyrosine residue (Tyr551), rendering it unphosphorylated and less accessible.
Further insights into the allosteric effects of this compound have been provided by hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies. These studies compared the conformational changes induced in full-length BTK by various inhibitors. The HDX-MS data demonstrate that this compound binding results in pronounced protection from deuterium (B1214612) exchange within the kinase domain of BTK. However, notably, this compound does not significantly impact the regulatory domains of full-length BTK. This is in contrast to some other BTK inhibitors, such as Ibrutinib, which can induce conformational changes in the regulatory domains.
While some studies exploring off-target effects have referred to this compound as an allosteric inhibitor in the context of its interaction with the proteasome, the primary characterization of its mechanism on BTK highlights its ability to stabilize a specific inactive conformation within the kinase domain, influencing catalytic activity through this conformational control.
Detailed research findings from HDX-MS experiments illustrate differential protection patterns within the BTK structure upon binding of various inhibitors, including this compound. The protection induced by this compound in regions surrounding the active site is similar to, or greater in magnitude than, that observed for Ibrutinib. Specifically, the activation loop shows stronger protection when bound to this compound compared to Ibrutinib, and parts of the αF and αG helices are strongly protected with this compound, unlike with Ibrutinib. These distinct patterns of protection underscore the different allosteric consequences of inhibitor binding on BTK conformation.
| Compound | BTK IC50 (nM) | Effect on Regulatory Domains (Full-Length BTK) | Kinase Domain Protection (HDX-MS) |
| This compound | 1.9 wikipedia.orgidrblab.net | No significant effect | Pronounced protection |
| Ibrutinib | - | Disrupts autoinhibited conformation | Protection around active site |
| GDC-0853 | - | Do not affect regulatory domains | Pronounced protection |
Cellular and Immunological Effects of Cgi 1746
Impact on B-Cell Biology
BTK plays a fundamental role in B-cell biology, particularly in signaling downstream of the B-cell receptor (BCR). mdpi.comnih.gov CGI-1746's inhibitory effect on BTK significantly modulates B-cell function.
Modulation of B-Cell Receptor (BCR)-Mediated Proliferation
This compound has been shown to completely inhibit anti-IgM-induced B-cell proliferation, which is a key indicator of BCR-mediated activation and proliferation. Studies in both murine and human B cells have demonstrated this inhibitory effect. medchemexpress.commedchemexpress.comnih.gov
| Cell Type | Stimulus | Effect on Proliferation | IC₅₀ (nM) | Source |
| Murine B cells | Anti-IgM | Complete inhibition | 134 | medchemexpress.commedchemexpress.com |
| Human B cells | Anti-IgM | Complete inhibition | 42 | medchemexpress.commedchemexpress.com |
This inhibition of BCR-mediated proliferation is a direct consequence of this compound's ability to block BTK activity, which is essential for downstream signaling events following BCR engagement. apexbt.comnih.gov
Effects on Murine and Human B-Cell Subpopulations (e.g., CD27+IgG+ B cells)
Beyond general B-cell populations, this compound also demonstrates potent inhibitory effects on specific human B-cell subpopulations. Notably, it potently inhibits the proliferation of CD27+IgG+ B cells isolated from human tonsils. medchemexpress.commedchemexpress.com
| Human B-Cell Subpopulation | Effect on Proliferation | Average IC₅₀ (nM) | Source |
| CD27+IgG+ B cells (tonsil) | Potent inhibition | 112 | medchemexpress.commedchemexpress.com |
This finding suggests that this compound can impact specific subsets of memory B cells, which play a role in adaptive immunity and autoimmune responses.
Selectivity Regarding T-Cell Proliferation
An important aspect of this compound's immunomodulatory profile is its selectivity. Studies have shown that this compound has no effect on T-cell proliferation induced by anti-CD3 and anti-CD28 antibodies. medchemexpress.commedchemexpress.com This indicates a differential impact on B cells compared to T cells, which is relevant for understanding its potential therapeutic applications and minimizing off-target effects on T-cell-mediated immunity.
Effects on Myeloid Cell Function
BTK is also expressed in myeloid cells, including monocytes and macrophages, where it participates in signaling pathways downstream of various receptors, including Fc receptors and Toll-like receptors. mdpi.commdpi.comnih.gov this compound influences the function of these innate immune cells.
Inhibition of FcγRIII-Induced Proinflammatory Cytokine Production (TNFα, IL-1β, IL-6) in Macrophages and Monocytes
This compound effectively inhibits the production of key proinflammatory cytokines induced by FcγRIII engagement in macrophages and monocytes. This includes the abolition of TNFα, IL-1β, and IL-6 production in macrophages stimulated via FcγRIII. medchemexpress.commedchemexpress.comnih.govbertin-bioreagent.com In human monocytes stimulated with immobilized or soluble immune complexes, this compound potently inhibits the production of TNFα and IL-1β, and to a lesser extent, IL-6. medchemexpress.commedchemexpress.com
| Cell Type | Stimulus | Cytokine Inhibition (FcγRIII-induced) | IC₅₀ (nM) (Monocytes) | Source |
| Macrophages | FcγRIII engagement | Abolishes TNFα, IL-1β, IL-6 production | Not specified | medchemexpress.commedchemexpress.comnih.govbertin-bioreagent.com |
| Human Monocytes | Immobilized or soluble immune complexes | Potently inhibits TNFα, IL-1β; less potent for IL-6 | TNFα: 47 tocris.com, IL-1β: 36 tocris.com, IL-6: 353 tocris.com | medchemexpress.commedchemexpress.comtocris.com |
The differential potency observed for IL-6 inhibition in monocytes (three- to eight-fold higher IC₅₀ compared to TNFα and IL-1β) suggests potential nuances in the signaling pathways regulating these cytokines downstream of BTK in this cell type. medchemexpress.commedchemexpress.com
Mechanisms Underlying Immunomodulatory Action
The primary mechanism underlying this compound's immunomodulatory action is its potent and selective inhibition of Bruton's tyrosine kinase (BTK). apexbt.commedchemexpress.commedchemexpress.comtocris.comaxonmedchem.com this compound binds to BTK in a novel mode that stabilizes an inactive, nonphosphorylated enzyme conformation. medchemexpress.commedchemexpress.comnih.gov This binding mode allows this compound to inhibit both the auto- and transphosphorylation steps necessary for BTK enzyme activation. medchemexpress.commedchemexpress.comnih.gov By preventing BTK activation, this compound disrupts downstream signaling pathways that are critical for B-cell activation, proliferation, and antibody production, as well as for the production of proinflammatory cytokines by myeloid cells stimulated through receptors like FcγRIII. mdpi.comapexbt.commdpi.comnih.govnih.gov The inhibition of BTK phosphorylation, including at tyrosine 233 in the SH3 domain, contributes to its cellular effects. medchemexpress.commedchemexpress.com
Preclinical Efficacy in Disease Models
Autoimmune and Inflammatory Disorders
CGI-1746 has shown notable efficacy in various experimental models of autoimmune and inflammatory conditions, particularly those resembling rheumatoid arthritis.
Efficacy in Experimental Arthritis Models
In established animal models of arthritis, this compound has demonstrated a robust capacity to mitigate disease progression. Specifically, in the collagen-induced arthritis (CIA) model, which shares pathological features with human rheumatoid arthritis, administration of this compound has been shown to be effective. The compound has also shown efficacy in the passive anti-collagen II antibody-induced arthritis model, which is primarily driven by the effects of autoantibodies.
Reduction of Clinical Disease Scores and Joint Inflammation
Treatment with this compound leads to a significant reduction in the clinical signs of arthritis. This is evidenced by lower clinical disease scores, which are a composite measure of paw swelling, erythema, and joint deformity. Histopathological analysis of the joints from treated animals reveals a marked decrease in inflammatory cell infiltration, synovial hyperplasia, and the preservation of joint architecture compared to untreated controls.
| Model | Parameter | This compound Treatment | Control |
| Collagen-Induced Arthritis (CIA) | Mean Clinical Score | Reduced | High |
| Joint Swelling | Significantly Decreased | Severe | |
| Antibody-Induced Arthritis | Histological Inflammation Score | Low | High |
| Cartilage Damage | Minimal | Extensive |
Attenuation of Autoantibody Levels and Inflammatory Mediators in Arthritic Joints
This compound effectively modulates the humoral immune response and the production of key inflammatory molecules. In the CIA model, prophylactic treatment with this compound has been shown to reduce the levels of circulating autoantibodies against type II collagen. Furthermore, the compound significantly decreases the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) within the inflamed joints.
| Parameter | Effect of this compound |
| Anti-Collagen II Autoantibodies | Levels Reduced |
| TNF-α in Joints | Significantly Decreased |
| IL-1β in Joints | Significantly Decreased |
| IL-6 in Joints | Significantly Decreased |
Hematological Malignancies
This compound has also been investigated for its potential in treating hematological cancers, with a particular focus on multiple myeloma.
Antiproliferative Effects on Myeloma Cell Lines
In vitro studies have demonstrated that this compound exerts potent antiproliferative effects on a panel of human multiple myeloma cell lines. The compound has been shown to inhibit the growth of cell lines including ARP1, OPM2, OCI-MY5, and H929. This inhibition of proliferation highlights the dependence of these malignant cells on BTK signaling for their growth and survival.
| Myeloma Cell Line | Effect of this compound |
| ARP1 | Antiproliferative Activity |
| OPM2 | Antiproliferative Activity |
| OCI-MY5 | Antiproliferative Activity |
| H929 | Antiproliferative Activity |
Induction of Cellular Senescence and Inhibition of Clonogenic Growth in Myeloma Cells
Beyond its antiproliferative effects, this compound has been found to induce a state of cellular senescence in multiple myeloma cells. nih.gov This irreversible growth arrest is a critical mechanism for controlling tumor progression. nih.gov Specifically, treatment with this compound resulted in a notable increase in senescence-associated β-galactosidase staining in OCI-MY5 and H929 myeloma cells. nih.gov
Furthermore, this compound effectively inhibits the clonogenic growth of myeloma cells. nih.gov This indicates that the compound can suppress the self-renewal capacity of myeloma-initiating cells, which is crucial for long-term disease control. nih.gov In vitro colony formation assays have shown a significant reduction in the number and size of colonies formed by OCI-MY5 and H929 cells following treatment with this compound. nih.gov
| Myeloma Cell Line | Effect of this compound |
| OCI-MY5 | Induction of Cellular Senescence, Inhibition of Clonogenic Growth |
| H929 | Induction of Cellular Senescence, Inhibition of Clonogenic Growth |
In Vivo Antitumor Activity in Myeloma Xenograft Models
This compound, originally developed as a Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated a potent therapeutic effect on multiple myeloma (MM) in in vivo settings. nih.gov Studies utilizing xenograft models, where human myeloma cells are implanted into immunodeficient mice, have provided key evidence of its antitumor activity.
In a xenograft model using OCI-MY5 myeloma cells in NSG mice, treatment with this compound resulted in a significant reduction in tumor burden. nih.gov The tangible effects were observed in the size and weight of the tumors dissected from treated mice compared to a non-treatment control group. nih.gov Time-course analysis of tumor growth further substantiated these findings, showing a clear suppression of tumor progression in the cohort receiving this compound. nih.gov
| Parameter | Observation | Significance |
|---|---|---|
| Tumor Weight | Statistically significant reduction in the mean weight of tumors from this compound treated mice compared to control. nih.gov | Demonstrates direct antitumor effect in a living model. nih.gov |
| Tumor to Body Weight Ratio | Lower ratio observed in the treatment group, indicating targeted tumor reduction without systemic toxicity leading to weight loss. nih.gov | Suggests a favorable therapeutic window. nih.gov |
| Tumor Growth Over Time | Treatment with this compound effectively suppressed the rate of tumor growth over the course of the study. nih.gov | Indicates sustained antitumor activity. nih.gov |
Other Potential Therapeutic Indications and Off-Target Activities
Modulatory Effects in Prostate Cancer Cell Lines (e.g., LNCaP, DU145)
The activity of this compound has been investigated in prostate cancer cell lines, specifically the androgen-sensitive LNCaP and androgen-insensitive DU145 lines. Research indicates that while this compound demonstrates modulatory biochemical activity, it does not produce the same cytotoxic effects as other irreversible BTK inhibitors at equivalent concentrations.
Specifically, studies have shown that this compound does not effectively kill LNCaP or DU145 prostate cancer cells. However, it does exhibit a clear modulatory effect by inhibiting the phosphorylation of BTK at tyrosine 233, a key step in its activation pathway. This suggests that while the compound engages its target within these prostate cancer cells, this engagement does not translate into significant cell death under the tested conditions.
Inhibition of Ferroptosis via Sigma-1 Receptor (σ1R) Targeting
Recent research has uncovered a novel function of this compound as a potent inhibitor of ferroptosis, a form of iron-dependent regulated cell death. medchemexpress.com This activity is mediated through its interaction with the Sigma-1 Receptor (σ1R), a chaperone protein primarily located at the mitochondria-associated membranes (MAMs). medchemexpress.comnih.gov
The discovery was made through kinase inhibitor library screening, which identified this compound as a molecule that effectively blocks ferroptosis. medchemexpress.comnih.gov Further investigation revealed that the compound's action is not via BTK inhibition but through its targeting of σ1R. medchemexpress.com Mechanistically, the interaction of this compound with σ1R at the MAMs leads to defective calcium (Ca²⁺) transfer between the endoplasmic reticulum and mitochondria. medchemexpress.comnih.gov This disruption results in reduced mitochondrial reactive oxygen species (ROS) production and prevents the accumulation of polyunsaturated fatty acid (PUFA)-containing lipids, both of which are critical drivers of the ferroptotic process. medchemexpress.comnih.gov Suppression of σ1R by this compound has been shown to protect against cisplatin-induced acute kidney injury in mice, a condition marked by ferroptosis. medchemexpress.comnih.gov
Structure Activity Relationships Sar and Medicinal Chemistry Innovations
Structural Basis for BTK Selectivity and Potency of CGI-1746
This compound is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 value of 1.9 nM. medchemexpress.comapexbt.comnih.gov Its mechanism of action and structural interaction with the BTK enzyme are distinct from covalent inhibitors. This compound preferentially binds to the unphosphorylated, inactive conformation of BTK, effectively stabilizing the enzyme in this state. apexbt.comnih.gov This binding prevents both the auto-phosphorylation and trans-phosphorylation steps that are essential for BTK activation. medchemexpress.comnih.gov
The high selectivity of this compound is attributed to its unique binding mode. nih.gov It induces a conformational change in the enzyme, causing the regulatory tyrosine residue, Y551, to rotate and form a new binding pocket known as the H3 pocket. nih.gov This interaction dramatically enhances the selectivity of this compound for BTK over other kinases, such as Tec and Src family kinases, where it demonstrates approximately 1,000-fold selectivity. medchemexpress.comnih.gov This binding to a specific, inactive conformation is a key structural determinant of its high potency and selectivity profile. nih.govnih.gov Studies using crystallography and hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirm that this compound, along with its derivative GDC-0853, stabilizes the inactive (αC-out) conformation of the BTK kinase domain. nih.gov
Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
|---|---|---|
| Bruton's tyrosine kinase (BTK) | 1.9 nM | Enzymatic Assay |
| Anti-IgM-induced human B cell proliferation | 42 nM | Cell-based Assay |
| FcγR-induced TNFα production | 47 nM | Cell-based Assay |
| FcγR-induced IL-1β production | 36 nM | Cell-based Assay |
| FcγR-induced IL-6 production | 353 nM | Cell-based Assay |
This compound as a Lead Compound for Next-Generation BTK Inhibitors
The favorable potency and selectivity profile of this compound established it as a valuable lead compound for the development of new BTK inhibitors. nih.govguidetoimmunopharmacology.org Medicinal chemistry efforts have focused on modifying its structure to improve pharmacokinetic properties while retaining its unique binding mechanism.
Structure-activity relationship (SAR) studies using this compound as a scaffold led to the development of the clinical candidate GDC-0834. nih.govebi.ac.uk GDC-0834 was designed to improve the pharmacokinetic properties of this compound and successfully demonstrated much-improved profiles in preclinical animal models while maintaining the high potency and selectivity of the parent compound. nih.govnih.gov However, GDC-0834's development was halted because the molecule was found to be highly unstable in humans. It was susceptible to hydrolysis at the exo-cyclic amide bond, leading to insufficient drug exposure. nih.govebi.ac.uk
Further optimization efforts, building upon the knowledge gained from this compound and GDC-0834, led to the discovery of Fenebrutinib (B560142) (GDC-0853). nih.govresearchgate.net Fenebrutinib is a potent, selective, and non-covalent BTK inhibitor that also binds to the inactive conformation of BTK and is currently in clinical development for various autoimmune diseases. nih.govpharmaceutical-technology.comgene.com Fenebrutinib has shown high selectivity for BTK, being 130 times more selective for BTK than other kinases. gene.com
Evolution of this compound Derivatives
| Compound | Relationship to this compound | Key Development Notes |
|---|---|---|
| This compound | Lead Compound | Potent and selective reversible BTK inhibitor; served as the starting point for optimization. guidetoimmunopharmacology.org |
| GDC-0834 | Direct Analog | Developed to improve pharmacokinetic (PK) properties; retained potency and selectivity but showed poor stability in humans due to amide hydrolysis. nih.govebi.ac.uk |
| Fenebrutinib (GDC-0853) | Optimized Derivative | A highly selective, non-covalent inhibitor developed from the same program; currently in Phase III clinical trials. nih.govgene.com |
The chemical architecture of this compound, which is characterized by a pyrazine (B50134) core, is crucial to its inhibitory activity. nih.gov Research into related scaffolds, such as the 8-amino-imidazo[1,5-a]pyrazine core, has provided insights into how specific structural elements contribute to the pharmacological profile. nih.govosti.gov
The interaction with the kinase hinge region is a critical determinant of potency. For instance, in the 8-amino-imidazo[1,5-a]pyrazine series, the 8-amino group and the 7-nitrogen on the core scaffold form key hydrogen bonds with the BTK hinge. nih.gov Modifications to substituents on this core structure significantly impact activity. The choice of aromatic amines that form the central amide is particularly important, with 2-pyridyl amides showing greater potency compared to other heteroaromatic amides like pyrimidine, pyrazine, or thiazole. nih.gov These findings underscore the importance of both the core scaffold and peripheral substituents in achieving potent and selective BTK inhibition.
Investigations into BTK Inhibitor Resistance Mechanisms and this compound Activity Against Mutant BTK (e.g., C481S)
A primary mechanism of acquired resistance to first-generation covalent BTK inhibitors, such as ibrutinib, is a mutation at the Cysteine 481 residue (C481S) in the BTK active site. nih.govfoxchase.org This cysteine residue is the anchor for the irreversible covalent bond formed by these inhibitors. The substitution with a serine residue prevents this covalent attachment, thereby reducing the inhibitor's binding affinity and efficacy. nih.govfoxchase.org
The development of reversible, non-covalent inhibitors like this compound was, in part, a strategy to overcome such resistance mechanisms. researchgate.net Because this compound does not rely on forming a covalent bond with Cys481, its binding is not directly impeded by the C481S mutation. researchgate.net While this compound itself did not advance to late-stage clinical trials, its mechanism provides a blueprint for inhibitors active against resistant BTK. Subsequent non-covalent inhibitors have demonstrated the ability to inhibit the C481S variant. researchgate.net For example, a study developing novel diphenylthiazole derivatives used this compound as a comparator and found their lead compound was remarkably more potent than this compound against both Ramos and Raji cells and potently inhibited the C481S mutant BTK. nih.gov This highlights the potential of the non-covalent binding approach pioneered by compounds like this compound to address clinically relevant resistance mutations. researchgate.netnih.gov
BTK Inhibitor Types and C481S Mutation
| Inhibitor Type | Example(s) | Binding Mechanism | Impact of C481S Mutation |
|---|---|---|---|
| Covalent, Irreversible | Ibrutinib | Forms a permanent covalent bond with Cysteine 481. | Prevents covalent bond formation, leading to significant loss of inhibitory activity and drug resistance. nih.gov |
| Non-covalent, Reversible | This compound, Fenebrutinib | Binds reversibly to an inactive conformation of BTK through non-covalent interactions. | Binding is not dependent on Cysteine 481, allowing the inhibitor to remain active against the C481S mutant BTK. researchgate.netresearchgate.net |
Research Methodologies and Translational Considerations
In Vitro Assay Systems for BTK Activity and Cellular Responses
In vitro studies are fundamental to characterizing the direct effects of CGI-1746 on BTK enzyme activity and the subsequent functional responses in relevant cell types.
Biochemical Kinase Assays
Biochemical assays are employed to measure the inhibitory potency of this compound against isolated BTK enzyme. These assays typically assess the compound's ability to interfere with BTK's catalytic activity, often by competing with ATP or inhibiting phosphorylation events.
This compound has been shown to be a potent inhibitor of BTK in biochemical assays, with an reported IC50 value of 1.9 nM. aacrjournals.orgguidetopharmacology.orgscielo.org.mxfishersci.camims.comciteab.com It functions as a reversible inhibitor that binds to an inactive, non-phosphorylated conformation of BTK. guidetopharmacology.orgscielo.org.mxfishersci.ca Studies using an ATP-free competition binding assay determined a dissociation constant (Kd) of 1.5 nM for this compound binding to BTK. guidetopharmacology.org The compound effectively inhibits both the auto-phosphorylation (Tyr223) and trans-phosphorylation (Tyr551) steps necessary for BTK enzyme activation. aacrjournals.orgguidetopharmacology.orgscielo.org.mxfishersci.camims.com
Cell-Based Functional Assays
Cell-based assays are crucial for evaluating the effects of this compound in a more biologically relevant context, using intact cells that express BTK and participate in BTK-mediated signaling pathways. These assays assess the impact of BTK inhibition on various cellular processes downstream of BTK activation.
This compound has demonstrated potent inhibitory effects in several cell-based functional assays. It completely inhibits anti-IgM-induced proliferation of both murine and human B cells, with reported IC50 values of 134 nM and 42 nM, respectively. guidetopharmacology.org It also potently inhibits the proliferation of CD27+IgG+ B cells isolated from human tonsils, with an average IC50 of 112 nM. guidetopharmacology.org Beyond B cell proliferation, this compound significantly suppresses the production of inflammatory cytokines such as TNFα, IL-1β, and IL-6 induced by FcγR signaling in murine macrophages and human monocytes. aacrjournals.orgguidetopharmacology.orgscielo.org.mxfishersci.camims.comwikipedia.orgwikipedia.org The IC50 values for inhibiting TNFα, IL-1β, and IL-6 production in a cell model were reported as 47 nM, 36 nM, and 353 nM, respectively. tocris.com Furthermore, this compound inhibits the phosphorylation of key signaling molecules downstream of the B cell receptor, including BTK (Tyr223 and Tyr551) and PLCγ2 (Tyr1217) in human B cells, with an average IC50 of 2.9 nM for the phosphorylation of Btk Tyr223, Btk Tyr551, and PLCγ2 Tyr1217. scielo.org.mx It also lowered the basal phosphorylation levels of Btk Tyr551 and Tyr223. scielo.org.mx Unlike some irreversible BTK inhibitors, this compound does not induce BTK degradation and does not kill cells as effectively at the same concentrations. guidetopharmacology.orgguidetopharmacology.org Competition experiments have shown that this compound can prevent the degradation of BTK induced by certain PROTAC-based degraders. researchgate.net
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Stimulus | Measurement | Species | IC50 / Kd | Citation |
| Biochemical Kinase Assay | BTK | Enzyme Inhibition | Human | 1.9 nM (IC50) | aacrjournals.orgguidetopharmacology.orgscielo.org.mxfishersci.camims.comciteab.com |
| Biochemical Kinase Assay | BTK | ATP-Free Competition Binding | Human | 1.5 nM (Kd) | guidetopharmacology.org |
| Cell-Based Functional Assay | Anti-IgM stimulated B cells | Proliferation | Human | 42 nM (IC50) | aacrjournals.orgguidetopharmacology.orgscielo.org.mxmims.com |
| Cell-Based Functional Assay | Anti-IgM stimulated B cells | Proliferation | Murine | 134 nM (IC50) | guidetopharmacology.org |
| Cell-Based Functional Assay | CD27+IgG+ B cells | Proliferation | Human | 112 nM (Average IC50) | guidetopharmacology.org |
| Cell-Based Functional Assay | FcγRIII stimulated Macrophages | TNFα Production | Murine | Abolished | guidetopharmacology.org |
| Cell-Based Functional Assay | FcγRIII stimulated Macrophages | IL-1β Production | Murine | Abolished | guidetopharmacology.org |
| Cell-Based Functional Assay | FcγRIII stimulated Macrophages | IL-6 Production | Murine | Abolished | guidetopharmacology.org |
| Cell-Based Functional Assay | Immune Complex stimulated Monocytes | TNFα Production | Human | Potently Inhibited | guidetopharmacology.org |
| Cell-Based Functional Assay | Immune Complex stimulated Monocytes | IL-1β Production | Human | Potently Inhibited | guidetopharmacology.org |
| Cell-Based Functional Assay | Immune Complex stimulated Monocytes | IL-6 Production | Human | Inhibited (Higher IC50) | guidetopharmacology.org |
| Cell-Based Functional Assay | Human B cells | BTK Tyr223 Phosphorylation | Human | 2.9 nM (Average IC50) | scielo.org.mx |
| Cell-Based Functional Assay | Human B cells | BTK Tyr551 Phosphorylation | Human | 2.9 nM (Average IC50) | scielo.org.mx |
| Cell-Based Functional Assay | Human B cells | PLCγ2 Tyr1217 Phosphorylation | Human | 2.9 nM (Average IC50) | scielo.org.mx |
In Vivo Animal Models for Preclinical Efficacy Evaluation
Preclinical efficacy of this compound has been evaluated in various in vivo animal models, particularly those mimicking human inflammatory and autoimmune diseases where BTK plays a significant role.
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Animal Model | Disease Model | Treatment Regimen | Key Findings | Citation |
| Mouse/Rat | Collagen-Induced Arthritis (CIA) | Various | Prevented arthritis, reduced autoantibody levels, reduced cytokine levels. | aacrjournals.orgmims.comwikipedia.orgmims.com |
| Mouse | Collagen Antibody-Induced Arthritis (CAIA) | 100 mg/kg bid | Prevented arthritis development, reduced TNFα, IL-1β, IL-6, MCP1, MIP-1α. | aacrjournals.orgguidetopharmacology.org |
| B10.RIII Mouse | Experimental Arthritis | This compound treatment | 97% inhibition of clinical arthritis scores (vs 56% for dexamethasone). | scielo.org.mx |
| Mouse/Rat | Established Arthritis | This compound treatment | Comparable efficacy to TNFα blockade, reduced clinical scores and inflammation. | guidetopharmacology.org |
Advanced Structural Biology Techniques
Advanced structural biology techniques, particularly X-ray crystallography, have been instrumental in understanding the precise binding mode of this compound to BTK at the molecular level.
Co-crystal structures of the BTK kinase domain bound to this compound (PDB code: 3OCS) have been determined. aacrjournals.orgresearchgate.netwikipedia.orgwikidata.orgciteab.comontosight.ai These structures reveal that this compound binds to BTK in an inactive conformation, specifically stabilizing the inactive DFG-in conformation. aacrjournals.orgwikipedia.org The inhibitor adopts an extended conformation within the binding site, creating a large, narrow pocket. aacrjournals.org The central phenyl ring of this compound occupies a shallow, hydrophobic subpocket. aacrjournals.org This binding mode is distinct from that of some other BTK inhibitors, such as ibrutinib. aacrjournals.org Crystallographic analysis showed that this compound shields the Tyr551 residue in the activation loop, preventing its phosphorylation by upstream kinases. wikipedia.orgwikipedia.org This unique binding mechanism contributes significantly to the observed selectivity of this compound for BTK. wikipedia.org The morpholine-amide segment of this compound extends into the solvent-exposed region. aacrjournals.org The co-crystal structure also showed this compound forming hydrogen bonds with Met477 in the hinge region of BTK. guidetopharmacology.org
Current Status and Future Directions in Drug Development for this compound and its Analogs
This compound was identified as a potent and selective reversible BTK inhibitor and served as an early preclinical lead compound. fishersci.cawikipedia.orgwikipedia.orgguidetopharmacology.org It was initially developed by CGI Pharmaceuticals, which was later acquired by Genentech and Gilead. aacrjournals.orgwikipedia.org
Despite its promising potency and selectivity demonstrated in biochemical and cellular assays, as well as significant efficacy in preclinical animal models of arthritis, the further development of this compound was hindered by unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. aacrjournals.org Specifically, it exhibited high clearance and poor oral bioavailability. aacrjournals.org
Insights gained from the studies of this compound informed the development of subsequent BTK inhibitors. For instance, GDC-0834 was developed through structure-activity relationship (SAR) studies focused on improving the pharmacokinetic properties of this compound while retaining its potency and selectivity. tocris.comguidetopharmacology.orgmims.comfishersci.comguidetoimmunopharmacology.org Although GDC-0834 showed improved preclinical PK, it faced challenges with metabolic lability in humans, leading to the termination of its clinical development. tocris.comguidetopharmacology.orgmims.comfishersci.com
The research on this compound and its successors has significantly contributed to the understanding of BTK inhibition and the development of later-generation reversible BTK inhibitors with improved properties, such as fenebrutinib (B560142) (GDC-0853) and remibrutinib (B610443) (LOU064), which are currently in clinical trials for various autoimmune diseases. fishersci.catocris.commims.comwikipedia.orgmims.com
Furthermore, the structure of this compound has served as a basis for the design and synthesis of novel BTK-targeting protein degraders (PROTACs), highlighting its utility as a chemical tool for exploring new therapeutic modalities. researchgate.net Recent findings also suggest an off-target effect of this compound involving the inhibition of proteasome activity, indicating a potentially novel mechanism of action that warrants further investigation and could inform the development of new proteasome inhibitors. fishersci.com
While this compound itself did not progress to clinical trials due to its pharmacokinetic limitations, the extensive research conducted on this compound has been foundational, providing critical data on BTK biology, validating BTK as a therapeutic target in inflammatory diseases, and guiding the development of subsequent generations of BTK inhibitors and degraders. wikipedia.orgguidetopharmacology.orgwikipedia.orgguidetopharmacology.org
Q & A
How does CGI-1746 achieve high selectivity for BTK over related kinases, and what experimental methods validate this specificity?
This compound is a reversible, ATP-competitive inhibitor that binds to the inactive conformation of BTK, targeting its unique binding pocket. Structural studies reveal that it inhibits dual phosphorylation sites (Y551 and Y233), a mechanism distinct from other BTK inhibitors . Its selectivity (~1,000-fold over Src and Tec family kinases) was validated using kinase profiling assays, where IC50 values for off-target kinases were significantly higher than for BTK (IC50 = 1.9 nM). Researchers should employ in vitro kinase activity assays (e.g., fluorescence polarization or radiometric assays) and crystallography to confirm binding specificity .
What preclinical models demonstrate this compound’s efficacy, and how should researchers design in vivo studies to evaluate its antitumor effects?
This compound showed potent antitumor activity in OCI-MY5 and H929 multiple myeloma cell lines (Image A–B: reduced cell viability) and in xenograft mouse models (Image C–F: 50–70% reduction in tumor volume/weight) . For in vivo studies, researchers should:
- Use immunodeficient mice (e.g., nude mice) implanted with BTK-dependent tumors.
- Administer this compound via oral gavage at doses calibrated for pharmacokinetic (PK) limitations (e.g., short half-life).
- Monitor tumor growth via caliper measurements and validate target engagement using phospho-BTK ELISA or Western blot .
What structural modifications improve this compound’s metabolic stability, and how are these changes evaluated experimentally?
This compound’s short half-life in humans stems from rapid metabolism, particularly in the "H3 pocket." Modifications like replacing the tert-butyl group with cyclopropane (compound 4b) improved metabolic stability (83% parent compound remaining after 30-minute liver microsome incubation vs. <50% for this compound) . Researchers can:
- Use molecular docking and MD simulations to optimize solvent-exposed regions (e.g., morpholine-amide in GDC-0834) .
- Test stability via in vitro metabolic assays (e.g., human liver microsomes) and measure oral bioavailability in rodent PK studies .
How does this compound modulate immune signaling pathways beyond direct BTK inhibition, and what assays can detect these effects?
This compound suppresses NLRP3 inflammasome activation in B cells by inhibiting BTK-dependent Syk signaling, reducing IL-1β and IgM production (Fig. 4b–g: 70–90% inhibition) . To study these effects:
- Isolate primary CD19+ B cells from human donors or disease models (e.g., HIV patients).
- Pre-treat cells with this compound (10 μM, 15 minutes) before stimulating with LPS/β-glucan.
- Quantify cytokines (ELISA) and antibodies (IgM ELISA) in supernatants .
Are there contradictory findings regarding this compound’s off-target effects, and how can researchers address these discrepancies?
While this compound is selective for BTK, studies show it does not inhibit Itk (critical in NK cells), unlike ibrutinib . To resolve contradictions:
- Perform kinome-wide selectivity screens (e.g., KINOMEscan) at varying concentrations.
- Compare functional outcomes (e.g., antibody-dependent cellular cytotoxicity in NK vs. B cells) .
- Use CRISPR/Cas9 BTK-knockout models to confirm on-target effects .
What methodological challenges arise in translating this compound’s in vitro potency to in vivo efficacy, and how can these be mitigated?
Despite strong in vitro potency (IC50 = 1.9 nM), this compound’s poor PK (short half-life, low oral bioavailability) limits in vivo utility . Solutions include:
- Co-dosing with CYP450 inhibitors to prolong exposure.
- Developing prodrugs or nanoformulations for sustained release.
- Transitioning to analogs like GDC-0834, which retained potency but improved bioavailability (F = 35% in preclinical models) .
How do researchers analyze this compound’s binding interactions with BTK using structural biology techniques?
X-ray crystallography (resolution ~2.0 Å) reveals this compound binds BTK’s inactive conformation, forming hydrogen bonds with Met477 and hydrophobic interactions in the H3 pocket (Fig. 4A in ). Key steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
